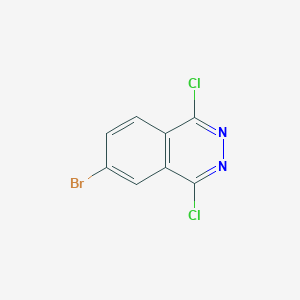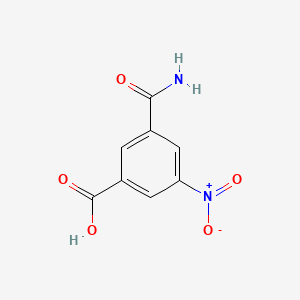
4-Methylaminobenzylamine
Descripción general
Descripción
4-Methylaminobenzylamine is a chemical compound that is structurally related to benzylamines with a methyl group attached to the nitrogen atom. It is an amine derivative and can be used as a building block in organic synthesis. The compound is related to various research areas, including the synthesis of pharmaceuticals and materials with specific optical and electronic properties.
Synthesis Analysis
The synthesis of compounds related to 4-Methylaminobenzylamine involves various chemical reactions and catalysts. For instance, the synthesis of N-(4-methylbenzyl)benzamide is reported using CuI as a catalyst . Another example includes the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot via N-benzylation, Leuckart reaction, and acidic hydrolysis . Additionally, solid-phase synthesis techniques have been employed to synthesize related compounds such as N-p-Methylbenzyl benzamide .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methylaminobenzylamine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of N-(4-methylbenzyl)benzamide shows that it crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal and molecular structures of other related compounds, such as N-phenyl-4-nitrobenzylamine, have also been determined, providing insights into their geometric configurations .
Chemical Reactions Analysis
4-Methylaminobenzylamine and its derivatives can undergo various chemical reactions. The electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to 4-Methylaminobenzylamine have been studied, indicating that these compounds can form coatings on electrode surfaces through oxidative electropolymerization reactions . Additionally, the reactions of cyanohydrins of substituted 4-piperidones with ammonia and amines have been explored, leading to mixtures of stereoisomers of the corresponding amino-cyanopiperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylaminobenzylamine have been characterized using various analytical techniques. For N-(4-methylbenzyl)benzamide, Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the structure . The photoluminescence emission spectrum, dielectric measurements, and mechanical strength were also investigated for this compound . In the case of the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, GC-MS analysis of acylated derivatives allowed for differentiation and identification of these compounds .
Aplicaciones Científicas De Investigación
-
Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications
- Application: Metallic nanoparticles, including those functionalized with various bio-cargos, are being extensively researched for their potential medical uses . These nanoparticles can be directed around the body with a magnetic field or directed to a magnetic implant .
- Method: The synthesis methods of these core-shell nanoparticles involve the use of various metal nanoparticles, including single metal nanoparticles, functionalized metal nanoparticles, and core-shell metal nanoparticles using a core of Fe3O4 .
- Results: These nanoparticles have found applications in site-specific imaging in vivo, cancer detection and therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .
-
Metal Decorated Nanomaterials for Various Biological Applications
- Application: Metal- and metal oxide–supported nanomaterials have shown significant therapeutic effect in medical science . They have been used in various areas such as antibacterial, antifungal, anticancer, and more .
- Method: The mechanisms related to the interaction of nanoparticles with animal and plant cells are used to establish its significant role and to improve their activity in health and medical applications .
- Results: Based on the significant ongoing research and applications, it is expected that metal-supported nanomaterials play an outstanding role not only in medical but also in other important areas .
-
Synthesis, Structural, Spectral and Optical Studies of (4-methylphenyl)methanaminium Bromide Hemihydrate
-
Magnetic Functionalized Nanoparticles for Drug Delivery
- Application: Metallic nanoparticles, including those functionalized with various bio-cargos, are being extensively researched for their potential medical uses . These nanoparticles can be directed around the body with a magnetic field or directed to a magnetic implant .
- Method: The synthesis methods of these core-shell nanoparticles involve the use of various metal nanoparticles, including single metal nanoparticles, functionalized metal nanoparticles, and core-shell metal nanoparticles using a core of Fe3O4 .
- Results: These nanoparticles have found applications in site-specific imaging in vivo, cancer detection and therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .
-
- Application: Benzylamine, which has a similar structure to 4-Methylaminobenzylamine, is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .
-
Metal Nanozymes with Multiple Catalytic Activities
- Application: Metal nanozymes with high enzyme-like catalytic activity have been recognized as promising alternatives for natural enzymes and exhibit great potentials in biodetection, disease diagnosis, and treatment .
- Method: When metal nanozymes are controllably regulated by compositions, sizes, morphologies, crystal defects, surface states, or stimulated by diversified external fields, they will acquire unique geometric and electronic structures and exhibit various physical/chemical properties in catalytic behaviors .
- Results: Significant progress has been made in metal nanozymes, but there is still large space for further improving the catalytic efficiency, developing the synthetic process for large-scale production, facilitating the clinical transformation, and exploring the untapped applications .
-
Metal-based Nanoparticles in Antibacterial Application
- Application: Metal-based nanoparticles have shown significant therapeutic effect in medical science . They have been used in various areas such as antibacterial, antifungal, anticancer, and more .
- Method: The mechanisms related to the interaction of nanoparticles with animal and plant cells are used to establish its significant role and to improve their activity in health and medical applications .
- Results: Based on the significant ongoing research and applications, it is expected that metal-supported nanomaterials play an outstanding role not only in medical but also in other important areas .
-
- Application: Benzylamine, which has a similar structure to 4-Methylaminobenzylamine, is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .
Safety And Hazards
Propiedades
IUPAC Name |
4-(aminomethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylaminobenzylamine | |
CAS RN |
24732-10-3 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





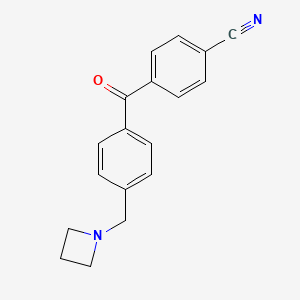

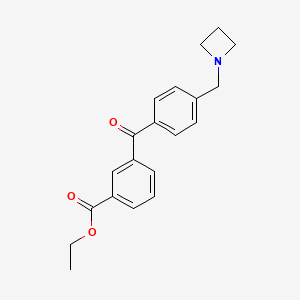

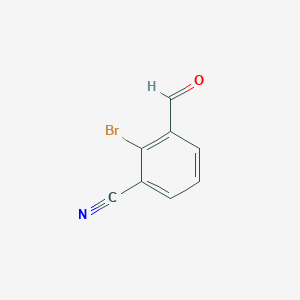
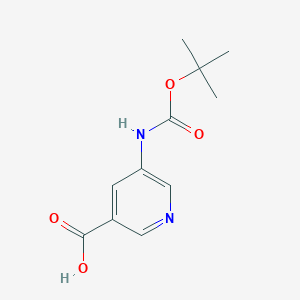
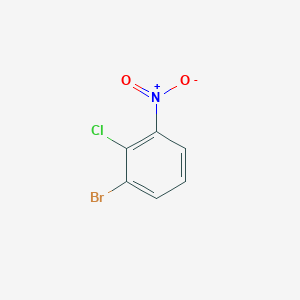
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
